

chemical structure and stereochemistry of 3-(bromomethyl)-2-chlorothiophene

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Compound of Interest

3-(Bromomethyl)-2chlorothiophene

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An In-Depth Technical Guide to 3-(Bromomethyl)-2-chlorothiophene

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **3-(bromomethyl)-2-chlorothiophene**, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Stereochemistry

3-(Bromomethyl)-2-chlorothiophene is a substituted thiophene derivative. The core of the molecule is a five-membered aromatic heterocycle containing one sulfur atom. A chloro group is attached at the C2 position, and a bromomethyl group is at the C3 position.

- IUPAC Name: **3-(bromomethyl)-2-chlorothiophene**[2][3]
- Molecular Formula: C₅H₄BrClS[1][3][4]
- Canonical SMILES: C1=CSC(=C1CBr)Cl[3]
- InChi Key: MEOQMCFEBDERJS-UHFFFAOYSA-N[2][3][4]



Stereochemistry: The molecule **3-(bromomethyl)-2-chlorothiophene** does not possess any chiral centers, nor does it exhibit geometric isomerism. The thiophene ring is planar, and there are no stereoisomers for this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **3-(bromomethyl)-2-chlorothiophene**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	211.51 g/mol	[1][3]
Physical Form	Liquid	[2][4]
Boiling Point	225.062 °C (Predicted)	[1]
Density	1.757 g/mL	[1]
Purity	~97%	[2][4][5]
Storage Temperature	2-8 °C, under inert atmosphere, in a dark place	[2]

Table 2: Computed Properties

Property	Value	Source
Monoisotopic Mass	209.89056 Da	[3]
Topological Polar Surface Area	28.2 Ų	[3]
Heavy Atom Count	8	[3]
Complexity	78.8	[3]

Synthesis and Experimental Protocols

Foundational & Exploratory





3-(Bromomethyl)-2-chlorothiophene is typically synthesized via the radical bromination of 2-chloro-3-methylthiophene. While a specific protocol for this exact transformation is not readily available in published literature, a reliable procedure can be adapted from well-established methods for the benzylic bromination of similar methyl-substituted thiophenes using N-bromosuccinimide (NBS).[6]

Proposed Experimental Protocol: Synthesis of 3-(Bromomethyl)-2-chlorothiophene

This protocol is based on analogous procedures for the bromination of methylthiophenes.[6]

Materials:

- 2-chloro-3-methylthiophene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
- Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
- Sodium bicarbonate (NaHCO3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a
 magnetic stirrer, and a dropping funnel, dissolve 2-chloro-3-methylthiophene in carbon
 tetrachloride.
- Initiation: Add a catalytic amount of benzoyl peroxide to the solution.
- Bromination: Heat the mixture to reflux. Add N-bromosuccinimide portion-wise over a period of 20-30 minutes. The reaction is exothermic and should be controlled carefully. A patent for a similar compound suggests a molar ratio of the methyl-substituted precursor to NBS of approximately 1:1 to 1:1.1.[7]



- Reaction Monitoring: Continue refluxing for several hours until the reaction is complete.[7] The completion can be monitored by TLC or GC-MS by observing the disappearance of the starting material. The denser succinimide byproduct will float on top of the CCl₄ solvent.
- Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide.
- Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any HBr) and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield 3-(bromomethyl)-2-chlorothiophene as a liquid.[6]

Characterization:

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. While specific spectra for this compound are not widely published, the expected ¹H NMR would show characteristic peaks for the aromatic protons on the thiophene ring and a singlet for the -CH₂Br protons.

Applications in Research and Development

3-(Bromomethyl)-2-chlorothiophene serves as a valuable building block in organic synthesis. [1] Its utility stems from the two reactive sites:

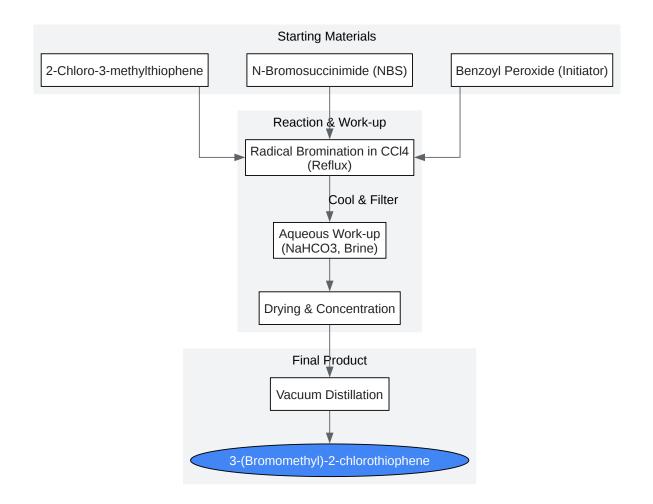
- The bromomethyl group is highly susceptible to nucleophilic substitution, making it an
 excellent electrophile for introducing the 2-chloro-3-thienylmethyl moiety into larger
 molecules.
- The chloro group on the thiophene ring can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for further functionalization of the thiophene core.

These reactive properties make it a key intermediate in the synthesis of complex heterocyclic molecules for drug discovery and agrochemical development.[1]



Visualizations

Diagram 1: Proposed Synthesis Workflow

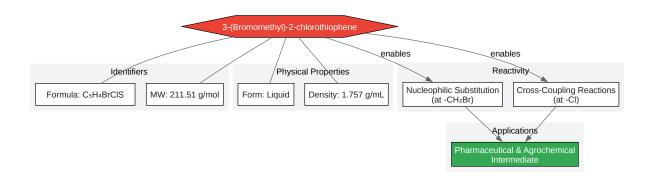


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Caption: Workflow for the synthesis of **3-(bromomethyl)-2-chlorothiophene**.



Diagram 2: Key Chemical Properties and Relationships



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Caption: Relationships between properties and applications of the title compound.

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